molecular formula C26H22ClN3O3S B2738772 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1030119-93-7

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2738772
CAS No.: 1030119-93-7
M. Wt: 491.99
InChI Key: MKCCWMKIYAHIBM-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-cyclopentyl group and a 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio) side chain. The benzofuropyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its planar aromatic system that facilitates interactions with biological targets such as kinases or GPCRs . The thioether linkage may influence metabolic stability compared to ether or amine analogs .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-15-20(28-24(32-15)16-10-12-17(27)13-11-16)14-34-26-29-22-19-8-4-5-9-21(19)33-23(22)25(31)30(26)18-6-2-3-7-18/h4-5,8-13,18H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCCWMKIYAHIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(C(=O)N3C5CCCC5)OC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN2O3SC_{19}H_{23}ClN_2O_3S with a molecular weight of approximately 394.92 g/mol. The structural features include:

  • Oxazole Ring : Contributes to biological activity through interactions with various biological targets.
  • Thioether Group : Enhances lipophilicity and can influence pharmacokinetics.
  • Cyclopentyl and Chlorophenyl Substituents : These groups are often associated with improved receptor binding and specificity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Nucleophilic substitution to attach the chlorophenyl moiety.
  • Thioether Formation : Reaction with thiol compounds to introduce the thioether functionality.
  • Final Cyclization : To form the benzofuro-pyrimidinone structure.

Antiviral Activity

Research indicates that compounds structurally similar to this one exhibit significant antiviral properties, particularly against HIV. For instance, analogs have shown EC50 values as low as 0.0038 μmol/L against wild-type HIV-1 strains, with selectivity indices (SI) exceeding 25,000, indicating excellent potency and safety profiles .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with preliminary data suggesting moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro assays have demonstrated IC50 values ranging from 1.13 µM to 6.28 µM for urease inhibition, which is relevant for treating infections caused by urease-producing bacteria .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit reverse transcriptase in HIV, preventing viral replication.
  • Interaction with Bacterial Enzymes : The thioether group may allow binding to active sites on bacterial enzymes, disrupting their function.

Case Studies

  • Anti-HIV Studies : A series of derivatives were synthesized and evaluated for their anti-HIV activity. The most potent compound exhibited an EC50 value comparable to established antiretroviral drugs, highlighting the potential for developing new therapies .
  • Antimicrobial Evaluations : In a study assessing various synthesized compounds for antibacterial activity, several derivatives demonstrated significant inhibition against Bacillus subtilis, suggesting that modifications to the thioether group can enhance efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in three key aspects:

Core Heterocycle: Benzofuropyrimidinone vs. thieno- or furopyrimidinone derivatives.

Substituent Position and Identity : Variations in halogen (Cl, Br), aryl groups (phenyl, methoxyphenyl), and heterocyclic appendages (oxazole, pyrazole).

Synthetic Pathways : Use of microwave-assisted synthesis, phosphorus oxychloride-mediated cyclization, or post-functionalization strategies.

Table 1: Key Comparative Data

Compound Name Core Structure Substituents Synthesis Method Key Properties/Applications Reference
Target Compound Benzofuro[3,2-d]pyrimidinone 3-Cyclopentyl, 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio) Not reported in evidence Hypothesized kinase inhibition -
6-(3/4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (19a–b) Thieno[3,2-d]pyrimidinone 6-Methoxyphenyl Microwave-assisted POCl3 Intermediate for antitumor agents
8-Bromo-2-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidinone 8-Bromo, 2-(2-chlorophenyl) Not specified Structural analog for SAR studies
2-[(2S)-1-Azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate Thieno[3,2-d]pyrimidinone 2-(Bicyclic amine), 6-(3-methylpyrazole) Crystallization from hydrates Neurological target modulation
7-Substituted-1H-pyrrolo[3,2-c]pyrimidin-4(3H)-one derivatives Furo[3,2-d]pyrimidinone 7-Substituted pyrrolo groups POCl3 cyclization Antiviral or antimicrobial activity

Key Findings:

Thienopyrimidinones (e.g., ) show greater metabolic stability in vivo due to sulfur’s resistance to oxidative degradation compared to oxygen in furopyrimidinones .

Substituent Effects :

  • Halogen Position : The target compound’s 4-chlorophenyl group (para-Cl) likely enhances electronic effects and reduces steric hindrance compared to the 2-chlorophenyl (ortho-Cl) analog in , which may hinder rotational freedom .
  • Heterocyclic Appendages : The oxazole-thioether group in the target compound could improve solubility relative to brominated analogs (e.g., ) but may reduce membrane permeability compared to bicyclic amines (e.g., ) .

Synthesis Insights: Microwave-assisted POCl3 cyclization () offers rapid access to thieno/furopyrimidinones but may require optimization for benzofuro analogs. Crystallization strategies () highlight the importance of hydrate forms in improving bioavailability, a consideration for the target compound’s development.

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